3-(11-Methyldodecoxy)propylammonium acetate
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Overview
Description
3-(11-Methyldodecoxy)propylammonium acetate is a chemical compound with the molecular formula C15H33NO3 and a molecular weight of 275.42742 g/mol . It is also known by other names such as 3-(isodecyloxy)propylammonium acetate and 3-(isotridecyloxy)propylammonium acetate . This compound is typically a colorless to pale yellow liquid with a characteristic amine odor .
Preparation Methods
The synthesis of 3-(11-Methyldodecoxy)propylammonium acetate involves the reaction of 3-aminopropylamine with 11-methyldodecanol, followed by acetylation with acetic acid . The reaction conditions typically include:
Temperature: The reaction is carried out at elevated temperatures, often around 298.2°C.
Pressure: The reaction is conducted at atmospheric pressure.
Catalysts: Catalysts may be used to enhance the reaction rate and yield.
Industrial production methods involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield .
Chemical Reactions Analysis
3-(11-Methyldodecoxy)propylammonium acetate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(11-Methyldodecoxy)propylammonium acetate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(11-Methyldodecoxy)propylammonium acetate involves its interaction with molecular targets such as cell membranes and proteins . It can disrupt membrane integrity and alter protein function, leading to various biological effects . The pathways involved include membrane disruption and protein denaturation .
Comparison with Similar Compounds
3-(11-Methyldodecoxy)propylammonium acetate can be compared with similar compounds such as:
These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity . The uniqueness of this compound lies in its specific alkyl chain length and branching, which can influence its physical and chemical properties .
Properties
Molecular Formula |
C18H39NO3 |
---|---|
Molecular Weight |
317.5 g/mol |
IUPAC Name |
3-(11-methyldodecoxy)propylazanium;acetate |
InChI |
InChI=1S/C16H35NO.C2H4O2/c1-16(2)12-9-7-5-3-4-6-8-10-14-18-15-11-13-17;1-2(3)4/h16H,3-15,17H2,1-2H3;1H3,(H,3,4) |
InChI Key |
OZSOXRQOOAGGHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCOCCC[NH3+].CC(=O)[O-] |
Origin of Product |
United States |
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